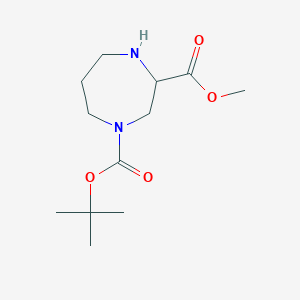
1-tert-ブチル 3-メチル 1,4-ジアゼパン-1,3-ジカルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
科学的研究の応用
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly Rho-kinase inhibitors.
Industry: The compound is used in the production of various chemical products and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . The reaction conditions often include the use of palladium/carbon as a catalyst under a nitrogen atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be scaled up using similar reaction conditions. The key intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is produced in multikilogram quantities for use in the synthesis of Rho-kinase inhibitors .
化学反応の分析
Types of Reactions
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
作用機序
The mechanism of action of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Rho-kinase inhibitors, the compound contributes to the inhibition of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation .
類似化合物との比較
Similar Compounds
- tert-Butyl 1,4-diazepane-1-carboxylate
- 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
- 1-(1,4-Diazepan-1-yl)ethanone
- tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Uniqueness
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemical products .
生物活性
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (CAS No. 1253789-07-9) is a compound that has garnered attention for its potential biological activities. As a member of the diazepane family, this compound's structure allows it to interact with various biological systems, making it a candidate for research in pharmacology and medicinal chemistry.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 1253789-07-9
- MDL Number : MFCD12755515
The biological activity of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate can be attributed to its ability to act on various biochemical pathways. The compound is hypothesized to exhibit effects similar to those of other diazepane derivatives, which often interact with neurotransmitter systems and may influence:
- GABAergic Activity : Potential modulation of GABA receptors, leading to anxiolytic or sedative effects.
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have explored the pharmacological potential of diazepane derivatives. While specific data on 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is limited, related compounds have shown promising results:
- Anxiolytic Effects : Diazepane derivatives have been reported to exhibit anxiolytic properties in animal models.
- CNS Activity : Some studies suggest that compounds with similar structures can cross the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity .
Case Studies
A review of literature reveals several case studies involving related compounds:
- A study on a structurally similar compound demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages.
- Another investigation highlighted the neuroprotective effects of diazepane derivatives against oxidative stress in neuronal cell lines.
Toxicological Profile
Understanding the safety profile of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate:
- Acute Toxicity : Hazard statements suggest that the compound may cause irritation upon contact and should be handled with care .
- Long-term Effects : Further studies are required to evaluate chronic exposure effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| CAS Number | 1253789-07-9 |
| MDL Number | MFCD12755515 |
| GABA Receptor Interaction | Hypothesized |
| CNS Activity | Potentially crosses BBB |
| Acute Toxicity | Irritation potential noted |
特性
CAS番号 |
1253789-07-9 |
|---|---|
分子式 |
C12H23ClN2O4 |
分子量 |
294.77 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
InChIキー |
ZIQJLVHTVATWCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl |
同義語 |
1-tert-butyl 3-Methyl 1,4-diazepane-1,3-dicarboxylate-HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















